molecular formula C24H18FNO6S B2392401 [4-(1,3-benzodioxol-5-yl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone CAS No. 1114658-10-4

[4-(1,3-benzodioxol-5-yl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone

Cat. No. B2392401
M. Wt: 467.47
InChI Key: UBONTUJIZHSMMS-UHFFFAOYSA-N
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Description

Compounds with a structure similar to the one you provided often belong to the class of organic compounds known as phenylpyrazoles or benzodioxoles . These compounds contain a phenylpyrazole or benzodioxole skeleton, which consists of a pyrazole or dioxole bound to a phenyl group .


Molecular Structure Analysis

The molecular structure of similar compounds often includes a benzene ring linked to an imidazole ring through a CC or CN bond . The exact structure would depend on the specific compound.


Chemical Reactions Analysis

The chemical reactions of similar compounds can vary widely and depend on the specific compound and conditions. Some compounds may undergo reactions such as electrophilic substitution due to excessive π-electrons delocalization .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely. For example, some compounds may be crystalline and colorless in nature with specific odors .

Scientific Research Applications

Synthesis and Structural Analysis

The study of boric acid ester intermediates with benzene rings, such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone, provides insights into the synthesis and structural analysis of complex organic compounds. These compounds are obtained through substitution reactions, with their structures confirmed by various spectroscopy methods and mass spectrometry. Single crystal X-ray diffraction and density functional theory (DFT) calculations play crucial roles in understanding their molecular structures and physicochemical properties (Huang et al., 2021).

Electrochemical Synthesis

The electrochemical synthesis of novel 8-amino-1,4-benzoxazine derivatives from (3,4-dihydroxy-2-methoxyphenyl)(phenyl)methanone demonstrates the utility of electrogenerated quinones in producing compounds with potential anti-stress oxidative properties. This one-pot synthesis approach avoids the need for isolating intermediates, showcasing an efficient pathway for creating biologically active molecules (Largeron & Fleury, 1998).

Fluorinated Compounds for Synthesis

Research on the synthesis of fluorinated compounds, such as a fluorinated masked o-benzoquinone prepared by oxidation of 4-fluoro-2-methoxyphenol, highlights the significance of fluorine in medicinal chemistry. These fluorinated building blocks are essential for the synthesis of a variety of compounds, offering new avenues for drug development and material science (Patrick et al., 2004).

Photo-reorganization for Synthesis

The photo-reorganization of certain chromenones under UV light to form angular pentacyclic compounds illustrates the power of photochemistry in organic synthesis. This method allows for the generation of complex structures in a single step, potentially opening new pathways for the synthesis of pharmaceuticals and organic materials (Dalal et al., 2017).

Drug Metabolism Studies

Investigations into drug metabolism, such as the effects of cyclase inhibitors on CYP3A4 and CYP2B6 mRNA content in human hepatocytes, contribute to our understanding of drug interactions and metabolic pathways. Such studies are crucial for drug development, ensuring safety and efficacy by elucidating metabolic profiles and potential drug-drug interactions (Duniec‐Dmuchowski et al., 2009).

For more in-depth exploration and comprehensive understanding of the scientific research applications of 4-(1,3-Benzodioxol-5-yl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone, these studies provide a solid foundation. The references linked above offer direct access to the research articles for detailed information.

Future Directions

The future directions for research into similar compounds could include further exploration of their diverse biological activities and potential therapeutic applications .

properties

IUPAC Name

[4-(1,3-benzodioxol-5-yl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-ethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FNO6S/c1-2-30-18-7-3-15(4-8-18)24(27)23-13-26(17-6-9-20-21(12-17)32-14-31-20)19-11-16(25)5-10-22(19)33(23,28)29/h3-13H,2,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBONTUJIZHSMMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FNO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(1,3-benzodioxol-5-yl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone

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